molecular formula C7H14ClN3 B6222136 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2757999-80-5

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B6222136
CAS No.: 2757999-80-5
M. Wt: 175.7
InChI Key:
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Description

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2,4-dimethylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
  • 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine
  • 2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Uniqueness

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the nitrogen atom can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

CAS No.

2757999-80-5

Molecular Formula

C7H14ClN3

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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